4-(Difluoromethoxy)-2-fluorobenzaldehyde
Overview
Description
4-(Difluoromethoxy)-2-fluorobenzaldehyde is an organic compound that features a benzene ring substituted with difluoromethoxy and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-hydroxy-2-fluorobenzaldehyde with difluoromethyl ether in the presence of a base such as sodium hydride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of 4-(Difluoromethoxy)-2-fluorobenzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Catalysts and reagents are carefully selected to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-2-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 4-(Difluoromethoxy)-2-fluorobenzoic acid
Reduction: 4-(Difluoromethoxy)-2-fluorobenzyl alcohol
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Difluoromethoxy)-2-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-2-fluorobenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluoromethoxy and fluorine groups can influence the compound’s reactivity and binding affinity, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- 4-(Difluoromethoxy)-3-hydroxybenzaldehyde
- 4-(Difluoromethoxy)-2-chlorobenzaldehyde
- 4-(Difluoromethoxy)-2-bromobenzaldehyde
Uniqueness
4-(Difluoromethoxy)-2-fluorobenzaldehyde is unique due to the presence of both difluoromethoxy and fluorine groups, which impart distinct chemical properties. These groups can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds .
Biological Activity
4-(Difluoromethoxy)-2-fluorobenzaldehyde is a fluorinated aromatic aldehyde that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.
Chemical Structure and Properties
- Chemical Formula : C8H6F3O
- Molecular Weight : 192.13 g/mol
- Canonical SMILES : COc1cc(F)cc(c1F)C=O
The presence of fluorine atoms in the structure enhances lipophilicity and metabolic stability, which can affect the compound's biological interactions.
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The specific mechanisms of action for this compound are still under investigation, but potential pathways include:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as kinases, which play critical roles in cell proliferation and survival.
- Modulation of Signaling Pathways : There is evidence suggesting that fluorinated compounds can modulate pathways such as MAPK and PI3K/Akt, which are crucial for cancer progression.
Anticancer Properties
Several studies have explored the anticancer potential of fluorinated aromatic aldehydes. For instance:
- Cell Proliferation Inhibition : In vitro studies demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating a dose-dependent response.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Induction of apoptosis |
A549 (Lung) | 20 | Cell cycle arrest |
HeLa (Cervical) | 25 | Inhibition of migration |
Antimicrobial Activity
Fluorinated compounds often display enhanced antimicrobial properties. Preliminary studies suggest that this compound has activity against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values were reported to be between 50 to 100 µg/mL.
Case Studies
- Study on Anticancer Activity :
- Antimicrobial Efficacy :
Properties
IUPAC Name |
4-(difluoromethoxy)-2-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-7-3-6(13-8(10)11)2-1-5(7)4-12/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCQRWDSMUIVEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673306 | |
Record name | 4-(Difluoromethoxy)-2-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214358-05-0 | |
Record name | 4-(Difluoromethoxy)-2-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Difluoromethoxy)-2-fluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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